2-Chloro-4-(1H-indazol-1-yl)benzoic acid, often referred to as BCFI, is a significant chemical intermediate in organic synthesis. It is a key metabolite of the drug Losartan, an angiotensin II receptor blocker commonly used to treat hypertension. [] BCFI has garnered attention in scientific research due to its potential as a building block for various chemical syntheses, particularly in the development of novel pharmaceutical compounds.
A highly efficient synthesis of 2-chloro-4-(1H-indazol-1-yl)benzoic acid involves a multi-step process. The key intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), is synthesized through a Vilsmeyer formylation reaction using methyl pentanimidate and glycine. [] Further reactions involving this intermediate can lead to the formation of 2-chloro-4-(1H-indazol-1-yl)benzoic acid.
The primary application of 2-chloro-4-(1H-indazol-1-yl)benzoic acid in scientific research lies in its use as a building block for synthesizing novel chemical entities. [] Its structural complexity and the presence of various functional groups make it a valuable starting point for creating diverse chemical libraries. These libraries can be screened for a wide range of biological activities, including but not limited to:
Anti-cancer agents: Researchers have synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines. [] This demonstrates the potential of utilizing similar structural motifs found in 2-chloro-4-(1H-indazol-1-yl)benzoic acid for developing anticancer drugs.
Antioxidant agents: Triazole benzoic acid hybrids have shown promising antioxidant properties in vitro. [] While specific data for 2-chloro-4-(1H-indazol-1-yl)benzoic acid is not available, the presence of similar structural features suggests potential antioxidant capabilities.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: